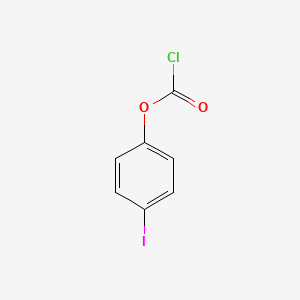

4-Iodophenyl chloroformate

Beschreibung

4-Iodophenyl chloroformate (C₇H₄ClIO₂) is an aryl chloroformate derivative characterized by an iodine substituent at the para position of the phenyl ring. Structurally analogous to phenyl chloroformate, the iodine atom introduces significant electronic and steric effects, distinguishing it from other chloroformates. This compound is primarily utilized in organic synthesis as an activating agent for carboxylic acids and amines, facilitating the formation of carbonates, carbamates, or mixed anhydrides . The iodine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s role as a superior leaving group compared to halogens like chlorine or fluorine .

Eigenschaften

Molekularformel |

C7H4ClIO2 |

|---|---|

Molekulargewicht |

282.46 g/mol |

IUPAC-Name |

(4-iodophenyl) carbonochloridate |

InChI |

InChI=1S/C7H4ClIO2/c8-7(10)11-6-3-1-5(9)2-4-6/h1-4H |

InChI-Schlüssel |

NZTZBFBNLVJVLS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1OC(=O)Cl)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Iodophenyl chloroformate can be synthesized through the reaction of 4-iodophenol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the reactivity of phosgene and to ensure the selective formation of the chloroformate ester.

Industrial Production Methods: In industrial settings, the production of 4-iodophenyl chloroformate may involve continuous flow reactors to handle the toxic and reactive nature of phosgene safely. The process includes the careful control of temperature and pressure to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Iodophenyl chloroformate undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.

Reduction: The iodine atom can be reduced to form 4-phenyl chloroformate.

Oxidation: Although less common, the compound can undergo oxidation under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are used. The reactions are typically carried out in the presence of a base like triethylamine at room temperature.

Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) may be employed.

Major Products Formed:

Carbamates: Formed from the reaction with amines.

Carbonates: Formed from the reaction with alcohols.

4-Phenyl Chloroformate: Formed from the reduction of the iodine atom.

Wissenschaftliche Forschungsanwendungen

4-Iodophenyl chloroformate has several applications in scientific research:

Chemistry: It is used as a reagent for the synthesis of various organic compounds, including carbamates and carbonates.

Biology: The compound is used in the modification of biomolecules, such as the conjugation of proteins and peptides.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-iodophenyl chloroformate involves the formation of reactive intermediates that facilitate nucleophilic substitution reactions. The chloroformate group (–OCOCl) is highly reactive and can readily react with nucleophiles to form stable products. The iodine atom can also participate in various chemical transformations, adding to the compound’s versatility.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The iodine atom in 4-iodophenyl chloroformate increases molecular weight and polarizability, likely elevating its boiling point compared to phenyl or fluorophenyl analogs.

- Fluorine’s electronegativity in 4-fluorophenyl chloroformate reduces electrophilicity at the carbonyl carbon, slowing reactions with nucleophiles relative to iodine-substituted derivatives .

- Ethyl and benzyl chloroformates exhibit higher volatility and are more commonly used in high-throughput applications due to lower steric hindrance .

Nucleophilic Reactions

Chloroformates react with nucleophiles (e.g., amines, alcohols) to form carbamates or carbonates. Ethyl chloroformate’s small alkyl group enables rapid reactions, while aryl derivatives like 4-iodophenyl chloroformate require harsher conditions due to steric and electronic effects . However, the iodine substituent facilitates nucleophilic aromatic substitution, a pathway less accessible in non-halogenated analogs .

Cross-Coupling Potential

4-Iodophenyl chloroformate’s iodine atom makes it a candidate for palladium-catalyzed cross-coupling reactions, a property absent in ethyl or methyl chloroformates. For example, Suzuki-Miyaura coupling could replace iodine with boronic acids, enabling modular synthesis of biaryl compounds .

Biologische Aktivität

4-Iodophenyl chloroformate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that summarize its effects.

Chemical Structure and Properties

4-Iodophenyl chloroformate is characterized by the presence of an iodine atom on the phenyl ring and a chloroformate functional group. Its chemical structure can be represented as follows:

The compound's unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures to 4-iodophenyl chloroformate exhibit significant antibacterial and antifungal activities. A study highlighted that derivatives of 4-iodophenyl compounds could effectively inhibit the growth of various microbial strains, suggesting potential applications in medicinal chemistry for developing new antimicrobial agents .

Enzyme Inhibition

4-Iodophenyl chloroformate has been studied for its ability to inhibit specific enzymes, particularly acetylcholinesterase (AChE). Inhibition of AChE is a crucial mechanism in treating conditions like Alzheimer's disease. The compound's interaction with the enzyme was assessed through kinetic studies, revealing that it could bind effectively at the active site, thereby reducing enzyme activity significantly .

Case Studies

- Inhibition Studies : A study investigated the inhibition kinetics of 4-iodophenyl chloroformate on AChE, demonstrating an IC50 value indicating potent inhibition compared to other known inhibitors. The binding affinity was found to be significantly higher than that of conventional AChE inhibitors like donepezil .

- Antimicrobial Efficacy : In vitro tests showed that 4-iodophenyl chloroformate exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent. The results are summarized in Table 1.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The biological activity of 4-iodophenyl chloroformate can be attributed to several mechanisms:

Q & A

Q. What are the common synthetic routes and reaction mechanisms for 4-Iodophenyl chloroformate in organic synthesis?

4-Iodophenyl chloroformate is typically synthesized via the reaction of 4-iodophenol with phosgene or its derivatives under controlled conditions. Key reactions include:

- Nucleophilic substitution : Reacts with amines (e.g., aniline) to form carbamates, or with alcohols (e.g., methanol) to generate carbonates. These reactions are performed in inert solvents like dichloromethane or THF at room temperature .

- Hydrolysis : Yields 4-iodophenol and CO₂ in aqueous or basic conditions, requiring careful pH control to avoid side reactions .

- Reduction : LiAlH₄ in anhydrous ether can reduce the compound to 4-iodophenol, though this is less common due to safety risks .

Q. What safety protocols are essential when handling 4-Iodophenyl chloroformate in laboratory settings?

- Storage : Keep in tightly sealed containers under nitrogen at 0–6°C to prevent hydrolysis or decomposition .

- Handling : Use PPE (gloves, goggles, respirators) and work in a fume hood. Avoid contact with water, acids, or bases, which may release toxic gases (e.g., HCl) .

- Emergency measures : In case of inhalation, move to fresh air and seek medical attention. For skin contact, wash immediately with water .

Q. How is 4-Iodophenyl chloroformate utilized in derivatization for analytical chemistry?

The compound is used to derivatize amines, alcohols, or thiols in samples (e.g., amino acids, phenolic compounds) to enhance volatility or detectability in GC/MS or LC-MS. Key steps include:

- Optimizing reaction pH (typically 8–10) and temperature (room temperature).

- Using inert solvents (e.g., THF) to minimize side reactions .

Advanced Research Questions

Q. How can researchers address discrepancies in reported acute toxicity values (e.g., LC₅₀) for chloroformate compounds?

Conflicting LC₅₀ data (e.g., 13 ppm vs. 88 ppm for methyl chloroformate in rats) may arise from differences in:

- Experimental design : Exposure duration, animal strain (e.g., Sprague-Dawley vs. Swiss-Webster mice), and analytical methods for concentration measurement .

- Statistical models : Use probit or logit analyses to standardize LC₅₀ calculations. Cross-validate results with in vitro assays (e.g., cell viability tests) .

Q. What methodological considerations are critical when optimizing reaction conditions for 4-Iodophenyl chloroformate in API synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reactivity but may increase hydrolysis risk.

- Catalyst use : Add bases (e.g., pyridine) to neutralize HCl byproducts and drive reactions to completion .

- Reaction monitoring : Employ TLC or in situ IR spectroscopy to track intermediate formation and minimize over-derivatization .

Q. How can researchers design exposure control measures for 4-Iodophenyl chloroformate based on toxicological data?

- AEGL guidelines : Reference interim Acute Exposure Guideline Levels (AEGL-1 to AEGL-3) for chloroformates, which define thresholds for irritation (AEGL-1: 0.5 ppm) and lethality (AEGL-3: 15 ppm) .

- Ventilation systems : Ensure airflow rates ≥12 air changes/hour in labs. Use real-time gas sensors to detect airborne concentrations .

Q. What strategies reconcile conflicting genotoxicity data for chloroformate esters?

- Assay selection : Combine Ames tests (for mutagenicity) with mammalian cell assays (e.g., micronucleus tests) to assess chromosomal damage.

- Metabolic activation : Include S9 liver fractions in assays to simulate in vivo metabolic pathways, as some compounds are genotoxic only after activation .

Methodological Tables

Table 1. Common Reactions of 4-Iodophenyl Chloroformate

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Nucleophilic substitution | Amines, THF, 25°C | Carbamates |

| Hydrolysis | NaOH (aq), 25°C | 4-Iodophenol + CO₂ |

| Reduction | LiAlH₄, anhydrous ether, reflux | 4-Iodophenol |

Table 2. Comparative LC₅₀ Values for Chloroformates (Rat Models)

| Compound | LC₅₀ (4-hour exposure) | Study Discrepancies |

|---|---|---|

| Methyl chloroformate | 13 ppm (males) | Strain differences (e.g., Sprague-Dawley vs. Swiss-Webster) |

| Isopropyl chloroformate | 300 ppm | Analytical vs. nominal concentration measurements |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.